molecular formula C6H2ClF3IN B1589367 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine CAS No. 205444-22-0

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1589367
CAS No.: 205444-22-0
M. Wt: 307.44 g/mol
InChI Key: JHKQSKCFLAXPKK-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-chloro-4-iodopyridine is reacted with a trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogen exchange and trifluoromethylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and bipyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chlorine and iodine atoms, makes the compound a potent inhibitor of certain enzymes and receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKQSKCFLAXPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446215
Record name 2-chloro-4-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205444-22-0
Record name 2-chloro-4-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-iodo-6-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 2
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 3
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 4
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 5
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Reactant of Route 6
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

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